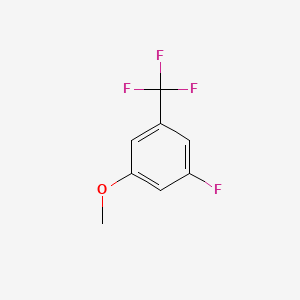

3-Fluoro-5-(trifluoromethyl)anisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIIFKBTTATHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379212 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-79-5 | |

| Record name | Benzene, 1-fluoro-3-methoxy-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)anisole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-5-(trifluoromethyl)anisole, geared towards researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, with the CAS number 261951-79-5, is a fluorinated organic compound.[1][2] Its chemical structure incorporates a fluorine atom and a trifluoromethyl group on an anisole backbone. The molecular formula for this compound is C8H6F4O, and it has a formula weight of 194.13 g/mol .[2]

Below is a summary of its key quantitative properties:

| Property | Value | Source |

| CAS Number | 261951-79-5 | [1][2] |

| Molecular Formula | C8H6F4O | [2] |

| Molecular Weight | 194.13 g/mol | [2] |

| Boiling Point | 146.3±40.0 °C (Predicted) | [1][2][3] |

| Density | 1.284±0.06 g/cm³ (Predicted) | [1][2][3] |

| Flash Point | 52°C (126°F) | [1][2][3] |

| Refractive Index | 1.4300 | [1][2][3] |

| Storage Temperature | Sealed in dry, Room Temperature | [1][2][3] |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the provided results, a general procedure for the synthesis of a structurally related compound, 3,5-bis(trifluoromethyl)anisole, from 3,5-bis(trifluoromethyl)bromobenzene and sodium methanol offers a relevant experimental methodology.[4]

General Procedure for Synthesis:

A mixture of 25 g of 1-bromo-3,5-bis(trifluoromethyl)benzene (85 mmol), 366 mg of copper(I) bromide (CuBr, 3 mol%), 1.57 g of 18-crown-6 (7 mol%), and 92.3 g of sodium methanol in methanol (30% concentration) is heated to 105 °C.[4] The reaction progress is monitored by Gas Chromatography (GC), with a typical reaction time of 22 hours to achieve a conversion greater than 97%.[4]

Work-up and Purification:

Upon completion, the reaction mixture is poured into 175 g of water, and the pH is adjusted to 5-6 by the dropwise addition of hydrochloric acid. The mixture is then filtered through diatomaceous earth. The aqueous phase is extracted twice with 150 g of dichloromethane. The combined organic phases are then purified by vacuum fractional distillation to yield the final product.[4]

Role in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a critical strategy in modern drug discovery.[5][6] These modifications can significantly alter the physicochemical and pharmacological properties of a compound, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7]

Fluorinated anisoles are studied for their potential to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[8][9] For instance, the replacement of a methoxy group (OCH3) with a trifluoromethoxy group (OCF3) can increase the lipophilicity (log D) by approximately one log unit.[7][8][9] However, this increased lipophilicity does not always translate to improved passive permeability and may not significantly enhance metabolic stability.[8][9] Difluoroanisoles (PhOCF2H) are sometimes considered a more balanced alternative to trifluoroanisoles (PhOCF3) as they can offer advantages in both log D and transcellular permeability.[7][8][9]

The strategic use of fluorination allows medicinal chemists to fine-tune the properties of lead compounds to improve their overall efficacy and pharmacokinetic profiles.[5]

Safety and Handling

As a flammable liquid and vapor, this compound should be handled with care.[2] It is recommended to keep the compound away from heat, sparks, and open flames.[10][11] Use of spark-proof tools and explosion-proof equipment is advised.[10][11] Proper personal protective equipment, including gloves and eye/face protection, should be worn.[11][12] Handling should occur in a well-ventilated area to avoid inhalation.[10] In case of skin contact, rinse immediately with plenty of water.[10][11] If inhaled, move to fresh air.[10][11] For eye contact, rinse cautiously with water for several minutes.[10][12]

References

- 1. This compound CAS#: 261951-79-5 [amp.chemicalbook.com]

- 2. This compound | 261951-79-5 [amp.chemicalbook.com]

- 3. This compound CAS#: 261951-79-5 [m.chemicalbook.com]

- 4. 3,5-BIS(TRIFLUOROMETHYL)ANISOLE | 349-60-0 [chemicalbook.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)anisole, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route, and its relevance in the development of novel therapeutic agents.

Chemical Identity and Properties

This compound is a substituted anisole compound containing both a fluorine atom and a trifluoromethyl group. These substitutions are known to significantly influence the physicochemical and pharmacokinetic properties of molecules in drug design.

-

Synonyms : 1-Fluoro-3-methoxy-5-(trifluoromethyl)benzene, 3-Fluoro-5-(trifluoromethyl)phenyl methyl ether[2][3]

The incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 194.13 g/mol | [2][3] |

| Boiling Point | 146.3 ± 40.0 °C (Predicted) | [1][3] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 52 °C (126 °F) | [1][3] |

| Refractive Index | 1.4300 | [1] |

| XlogP (Predicted) | 2.9 | [5] |

| Storage | Sealed in dry, Room Temperature | [1][3] |

Role in Drug Discovery

Fluorinated aromatic compounds are pivotal in modern drug discovery. The strategic introduction of fluorine or trifluoromethyl groups is a common tactic to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8][9] The trifluoromethyl group, in particular, is known for its ability to increase metabolic stability and lipophilicity, which can lead to improved oral absorption and CNS penetration for drug candidates.[6][7] Anisole derivatives, when fluorinated, can exhibit altered conformational preferences and a unique balance of properties such as lipophilicity (log D) and permeability, making them attractive motifs for medicinal chemists.[8][10]

Proposed Synthesis Pathway

The diagram below illustrates a logical workflow for a potential synthesis route.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthesis

The following outlines a detailed, albeit theoretical, experimental protocol for the synthesis of this compound, derived from the synthesis of similar compounds such as 3-Bromo-5-(trifluoromethyl)anisole.[12] This protocol starts from the key intermediate, 3-Fluoro-5-(trifluoromethyl)aniline.

Objective: To synthesize 3-Fluoro-5-(trifluoromethyl)phenol via diazotization of 3-Fluoro-5-(trifluoromethyl)aniline, followed by methylation to yield this compound.

Part 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenol

-

Diazotization:

-

Dissolve 3-Fluoro-5-(trifluoromethyl)aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂, ~1.05 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Hydrolysis:

-

Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating the mixture for a specified time to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Isolation:

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-Fluoro-5-(trifluoromethyl)phenol.

-

Purify the crude product, for example, by column chromatography or distillation.

-

Part 2: Methylation to this compound

-

Reaction Setup:

-

Dissolve the purified 3-Fluoro-5-(trifluoromethyl)phenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or acetonitrile).

-

Add a base (e.g., potassium carbonate, K₂CO₃, ~1.5 equivalents) to the solution.

-

Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (~1.2 equivalents), dropwise to the stirred suspension.

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Filter off the inorganic salts and wash the solid with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a dilute aqueous base (e.g., NaOH solution) to remove any unreacted phenol, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation or column chromatography to obtain the final product.

-

The logical relationship between the key steps of this synthesis is illustrated in the diagram below.

References

- 1. This compound CAS#: 261951-79-5 [m.chemicalbook.com]

- 2. This compound CAS#: 261951-79-5 [amp.chemicalbook.com]

- 3. This compound | 261951-79-5 [amp.chemicalbook.com]

- 4. 261951-79-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. PubChemLite - this compound (C8H6F4O) [pubchemlite.lcsb.uni.lu]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. nbinno.com [nbinno.com]

- 8. Fluorine in drug design: a case study with fluoroanisoles [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 12. 3-BroMo-5-(trifluoroMethyl)anisole | 627527-23-5 [m.chemicalbook.com]

Synthesis of 3-Fluoro-5-(trifluoromethyl)anisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 3-Fluoro-5-(trifluoromethyl)anisole, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of two plausible synthetic routes, complete with detailed experimental protocols for the most practical approach, quantitative data summaries, and visualizations of the chemical transformations.

Introduction to Synthetic Strategies

Two principal pathways for the synthesis of this compound have been identified based on established chemical transformations.

Pathway A outlines a two-step synthesis commencing from a substituted aniline. This route involves the diazotization of 3-fluoro-5-(trifluoromethyl)aniline to form a diazonium salt, which is subsequently hydrolyzed to the key intermediate, 3-fluoro-5-(trifluoromethyl)phenol. This phenol is then O-methylated to yield the final product. While scientifically sound and analogous to patented industrial processes for similar fluorinated phenols, this pathway is contingent on the availability of the specific aniline precursor.

Pathway B presents a more direct and practical approach, starting from the commercially available 3-fluoro-5-(trifluoromethyl)phenol. This single-step process focuses on the O-methylation of the phenol to afford this compound. This guide provides detailed experimental protocols for three distinct methylation methods under this pathway, allowing for flexibility in reagent choice and reaction conditions.

Pathway A: Two-Step Synthesis from Aniline Precursor

This pathway involves the conversion of an aniline to a phenol via a diazonium intermediate, followed by methylation. The synthesis of m-trifluoromethyl phenol from m-trifluoromethyl aniline has been reported with high yields, suggesting the viability of this approach.[1][2]

Figure 1: General scheme for the synthesis of this compound from an aniline precursor.

Experimental Protocol Overview (Based on Analogy)

-

Diazotization and Hydrolysis: 3-Fluoro-5-(trifluoromethyl)aniline would be treated with sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (typically below 10°C) to form the corresponding diazonium salt.[3] This intermediate is then hydrolyzed, often by heating the aqueous acidic solution, to yield 3-fluoro-5-(trifluoromethyl)phenol.[1][3] For analogous reactions, overall yields for this two-step process can exceed 90%.[1]

-

O-Methylation: The resulting 3-fluoro-5-(trifluoromethyl)phenol would then be methylated using one of the methods detailed in Pathway B to produce the final product, this compound.

Pathway B: O-Methylation of 3-Fluoro-5-(trifluoromethyl)phenol

This pathway is the more direct route, utilizing the commercially available 3-fluoro-5-(trifluoromethyl)phenol as the starting material. Three reliable methods for the O-methylation of phenols are presented below.

Figure 2: O-methylation of 3-Fluoro-5-(trifluoromethyl)phenol to yield this compound.

Quantitative Data for O-Methylation Methods

The following table summarizes typical reaction conditions and expected yields for the O-methylation of phenols analogous to 3-fluoro-5-(trifluoromethyl)phenol.

| Method | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Dimethyl Sulfate | NaOH or K₂CO₃ | Water or Acetone | 30 - 100 | 2 - 4 | 89 - 92[4] |

| 2 | Methyl Iodide | K₂CO₃ | Acetone or DMF | Reflux | 12 - 60 | ~90[5] |

| 3 | Dimethyl Carbonate (DMC) | K₂CO₃ or DBU | DMC (reagent & solvent) | 90 - 160 | 5 - 72 | 95 - 99[6][7] |

Detailed Experimental Protocols

Method 1: O-Methylation using Dimethyl Sulfate

-

Preparation: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with 3-fluoro-5-(trifluoromethyl)phenol (1.0 eq) and a suitable solvent such as acetone.

-

Base Addition: Anhydrous potassium carbonate (1.5 - 2.0 eq) is added to the stirred solution.

-

Methylation: Dimethyl sulfate (1.1 - 1.5 eq) is added dropwise to the suspension at a rate that maintains a gentle reflux.[8] Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care using appropriate personal protective equipment.[4]

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Method 2: O-Methylation using Methyl Iodide

-

Preparation: To a solution of 3-fluoro-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 - 3.0 eq).[5]

-

Methylation: Methyl iodide (1.5 - 2.0 eq) is added to the suspension. Caution: Methyl iodide is toxic and should be handled in a fume hood.

-

Reaction Conditions: The mixture is heated to reflux and stirred vigorously.[5] The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: After cooling, the solid is filtered off and the solvent is removed from the filtrate by rotary evaporation. The resulting residue is dissolved in an organic solvent, washed sequentially with water and brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography or vacuum distillation to yield the desired anisole.

Method 3: "Green" O-Methylation using Dimethyl Carbonate (DMC)

-

Preparation: In a round-bottom flask fitted with a reflux condenser, 3-fluoro-5-(trifluoromethyl)phenol (1.0 eq) is dissolved in dimethyl carbonate, which serves as both the reagent and the solvent.[6][7]

-

Base Addition: A catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 1.2 eq) or a stoichiometric amount of a milder base like potassium carbonate is added.[7]

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 90°C for DMC) and stirred.[7] The progress of the reaction is monitored by TLC or GC.

-

Work-up: Upon completion, the mixture is cooled, and the solvent (excess DMC) is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with dilute acid (e.g., 1N HCl) to remove the DBU, followed by water and brine.[7]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by vacuum distillation or column chromatography. This method is considered more environmentally friendly as it avoids the use of highly toxic alkylating agents and produces methanol and carbon dioxide as byproducts.[6]

References

- 1. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

Physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Fluoro-5-(trifluoromethyl)anisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of the fluoro and trifluoromethyl groups on the anisole scaffold imparts unique electronic and lipophilic characteristics, making it a valuable building block in the design of novel bioactive molecules and functional materials. This document details available data on its properties, outlines a potential synthetic pathway, and discusses its reactivity and thermal stability based on the known behavior of related structures. While experimental data for this specific molecule is limited in the public domain, this guide consolidates predicted data and information from analogous compounds to provide a foundational resource for researchers.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on predicted values. These properties are summarized in the table below, providing a baseline for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₄O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Boiling Point | 146.3 ± 40.0 °C (Predicted) | [2] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 52 °C (126 °F) (Predicted) | [2] |

| Refractive Index | 1.4300 (Predicted) | [2] |

| Form | Liquid (Predicted) | [3] |

| Color | Clear, light yellow/green (Predicted) | [3] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

The following diagram outlines a potential workflow for the synthesis and purification of this compound.

Caption: A potential workflow for the synthesis, purification, and analysis of this compound.

General Experimental Protocol for a Related Compound (p-Fluoroanisole)

A method for preparing p-fluoroanisole involves the reaction of p-bromofluorobenzene with sodium methoxide in the presence of a catalyst and a solvent like DMF. The reaction is heated, and after completion, the product is isolated and purified by distillation. This general procedure could be adapted for the synthesis of this compound.[4]

Spectral Data

Experimental spectral data for this compound is not widely published. However, predicted spectra and data from analogous compounds can provide valuable insights for characterization.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluoro and trifluoromethyl groups. Resources for predicting ¹H NMR spectra of related compounds are available.[5][6]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine and trifluoromethyl substituents. Databases and literature on related fluorinated anisoles can aid in the assignment of these signals.[7][8][9]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the methoxy group, the trifluoromethyl group, and potentially neutral fragments like CO. Analysis of fragmentation patterns of similar trifluoromethyl-substituted aromatic compounds can aid in the interpretation of the mass spectrum.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether linkage, and strong absorptions corresponding to the C-F bonds of the fluoro and trifluoromethyl groups. Reference spectra of related fluorinated anisoles are available for comparison.[13][14][15]

Reactivity and Stability

Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents.

-

Electrophilic Aromatic Substitution (EAS): The methoxy group is an activating, ortho-, para-director, while the fluoro and trifluoromethyl groups are deactivating, meta-directors. The interplay of these effects will determine the regioselectivity and rate of EAS reactions. The strong deactivating nature of the trifluoromethyl group suggests that harsh reaction conditions may be necessary for electrophilic substitution.[16][17][18][19][20]

-

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing fluoro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack. The fluorine atom can act as a leaving group in NAS reactions, a characteristic that is counterintuitive based on C-F bond strength but is explained by the rate-determining step being the initial nucleophilic attack.[21][22][23][24]

The following diagram illustrates the directing effects of the substituents on electrophilic aromatic substitution.

Caption: Opposing directing effects of substituents on the anisole ring.

Thermal Stability

Specific experimental data on the thermal stability of this compound is unavailable. However, the presence of the strong C-F bonds in the trifluoromethyl group generally enhances the thermal stability of organic compounds. Thermal decomposition of fluorinated aromatic compounds can proceed through complex radical pathways, potentially leading to the formation of various fluorinated and non-fluorinated products.[25][26][27]

Biological Activity and Drug Development Applications

While there is no specific information on the direct biological activity or signaling pathway involvement of this compound, its structural motif is found in compounds with pharmacological relevance. The incorporation of fluoro and trifluoromethyl groups is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[28][29] The unique electronic and steric properties of this compound make it an attractive fragment for the synthesis of new chemical entities in drug discovery programs.[22][30]

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of medicinal chemistry and materials science. This technical guide consolidates the currently available, albeit limited, information on its physical, chemical, and spectral properties. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in various research and development applications. The provided hypothetical protocols and analyses of related compounds offer a starting point for such endeavors.

References

- 1. This compound CAS#: 261951-79-5 [amp.chemicalbook.com]

- 2. This compound CAS#: 261951-79-5 [m.chemicalbook.com]

- 3. This compound | 261951-79-5 [amp.chemicalbook.com]

- 4. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum [chemicalbook.com]

- 8. 4-(Trifluoromethoxy)anisole(710-18-9) 13C NMR spectrum [chemicalbook.com]

- 9. 4-Fluoroanisole(459-60-9) 13C NMR spectrum [chemicalbook.com]

- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. youtube.com [youtube.com]

- 25. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. uni-saarland.de [uni-saarland.de]

- 29. This compound | C8H6F4O | CID 2774773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Fluoro-5-(trifluoromethyl)anisole. Due to the absence of publicly available, experimentally verified spectral assignments for this specific compound, this document presents a comprehensive prediction based on established NMR principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring, utilizing known data for 3-fluoroanisole and 3-(trifluoromethyl)anisole. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2 | 7.15 - 7.25 | ddd (doublet of doublet of doublets) | ⁴J(H-F) ≈ 2-3 Hz, ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-CF₃) ≈ 0.5-1 Hz | 1H |

| H-4 | 7.00 - 7.10 | ddd (doublet of doublet of doublets) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-CF₃) ≈ 0.5-1 Hz | 1H |

| H-6 | 6.85 - 6.95 | ddd (doublet of doublet of doublets) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-CF₃) ≈ 0.5-1 Hz | 1H |

| -OCH₃ | 3.80 - 3.90 | s (singlet) | - | 3H |

Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 (-OCH₃) | 160.0 - 161.0 | d (doublet) | ²J(C-F) ≈ 10-15 Hz |

| C-2 | 108.0 - 110.0 | d (doublet) | ³J(C-F) ≈ 3-5 Hz |

| C-3 (-F) | 162.0 - 164.0 | d (doublet) | ¹J(C-F) ≈ 240-250 Hz |

| C-4 | 112.0 - 114.0 | dq (doublet of quartets) | ²J(C-F) ≈ 20-25 Hz, ³J(C-CF₃) ≈ 3-5 Hz |

| C-5 (-CF₃) | 131.0 - 133.0 | qd (quartet of doublets) | ¹J(C-F) ≈ 270-280 Hz, ²J(C-F) ≈ 30-35 Hz |

| C-6 | 105.0 - 107.0 | d (doublet) | ⁴J(C-F) ≈ 2-4 Hz |

| -OCH₃ | 55.5 - 56.5 | q (quartet) | ³J(C-H) ≈ 145 Hz |

| -CF₃ | 122.0 - 124.0 | q (quartet) | ¹J(C-F) ≈ 270-280 Hz |

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is provided below. This protocol is based on standard laboratory practices for the analysis of small organic molecules.

Materials and Equipment:

-

This compound

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Volumetric flask and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 256-1024) due to the lower natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

For ¹H NMR spectra, integrate the signals to determine the relative number of protons.

-

Identify the peak multiplicities (singlet, doublet, triplet, quartet, multiplet) and measure the coupling constants (J) in Hertz.

Mandatory Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Conceptual workflow for NMR analysis.

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Fluoro-5-(trifluoromethyl)anisole, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The document details two plausible synthetic pathways, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction

This compound possesses a unique substitution pattern on the benzene ring, incorporating a fluorine atom, a trifluoromethyl group, and a methoxy group. This combination of functionalities can impart desirable physicochemical properties to larger molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a sought-after building block in medicinal chemistry and materials science. This guide focuses on viable and efficient methods for its synthesis, starting from readily available precursors.

Core Synthetic Strategies

Two primary synthetic strategies have been identified for the preparation of this compound, both commencing from the common starting material, 3-fluoro-5-(trifluoromethyl)aniline.

-

Route A: Two-Step Synthesis via Phenol Intermediate. This is a robust and widely applicable method that proceeds through the formation of 3-fluoro-5-(trifluoromethyl)phenol, which is subsequently methylated to yield the target anisole.

-

Route B: Direct Conversion from Diazonium Salt. This approach offers a more direct pathway where the diazonium salt derived from 3-fluoro-5-(trifluoromethyl)aniline is reacted with methanol to directly form the anisole.

Route A: Synthesis via 3-Fluoro-5-(trifluoromethyl)phenol Intermediate

This two-step pathway is often preferred due to its reliability and generally high yields. The overall transformation is depicted below:

Caption: Overall transformation for Route A.

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenol via Sandmeyer-type Hydroxylation

The initial step involves the conversion of the amino group of 3-fluoro-5-(trifluoromethyl)aniline into a hydroxyl group. This is typically achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This process is a variation of the Sandmeyer reaction.[1][2][3]

This protocol is adapted from a procedure for the synthesis of m-trifluoromethylphenol.[4]

-

Diazotization:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a 25% aqueous solution of sulfuric acid.

-

Cool the sulfuric acid solution to 0-5 °C in an ice-salt bath.

-

Slowly add 3-fluoro-5-(trifluoromethyl)aniline (1.0 eq) to the cold sulfuric acid solution while maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the aniline salt.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the aniline salt suspension, keeping the temperature between 0-5 °C. The reaction is exothermic and the addition rate should be controlled to prevent a temperature rise.

-

After the addition is complete, stir the mixture for an additional hour at 0-5 °C to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess). If necessary, a small amount of urea can be added to quench the excess nitrous acid.[4]

-

-

Hydrolysis:

-

In a separate flask equipped for steam distillation, bring a mixture of water and a catalytic amount of copper(I) oxide or copper(II) sulfate to a boil.[1][2]

-

Slowly add the cold diazonium salt solution to the boiling aqueous solution. The diazonium salt will decompose upon heating to form the phenol, releasing nitrogen gas. The rate of addition should be controlled to manage the effervescence.

-

The resulting 3-fluoro-5-(trifluoromethyl)phenol can be isolated by steam distillation.[4] The distillate will be a two-phase mixture.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenol.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

The following table summarizes typical quantitative data for the diazotization and hydrolysis of substituted anilines, based on analogous reactions found in the literature.

| Parameter | Typical Value/Range | Reference |

| Reactants | ||

| 3-Fluoro-5-(trifluoromethyl)aniline | 1.0 eq | - |

| Sulfuric Acid (conc.) | 2-4 eq | [4] |

| Sodium Nitrite | 1.0-1.2 eq | [4] |

| Reaction Conditions | ||

| Diazotization Temperature | 0-10 °C | [3] |

| Hydrolysis Temperature | 100-150 °C | [1] |

| Reaction Time (Diazotization) | 1-2 hours | [4] |

| Reaction Time (Hydrolysis) | 2-4 hours | [4] |

| Yield | 75-90% | [4] |

Step 2: O-Methylation of 3-Fluoro-5-(trifluoromethyl)phenol

The final step in Route A is the methylation of the hydroxyl group of 3-fluoro-5-(trifluoromethyl)phenol to form the desired anisole. The Williamson ether synthesis is a classic and effective method for this transformation.[5][6] More environmentally friendly methods using dimethyl carbonate have also been developed.[7][8][9]

This protocol is a general procedure for the O-methylation of phenols.[5][10]

-

Deprotonation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as acetone, acetonitrile, or dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution in an inert atmosphere).

-

Stir the mixture at room temperature for 30-60 minutes to form the phenoxide salt.

-

-

Methylation:

-

Add the methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.5 eq) or methyl iodide (CH₃I, 1.1-1.5 eq), to the reaction mixture. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

-

The following table summarizes typical quantitative data for the O-methylation of phenols.

| Parameter | Typical Value/Range | Reference |

| Reactants | ||

| 3-Fluoro-5-(trifluoromethyl)phenol | 1.0 eq | - |

| Base (e.g., K₂CO₃) | 1.5-3.0 eq | [10] |

| Methylating Agent (e.g., (CH₃)₂SO₄) | 1.1-2.0 eq | - |

| Reaction Conditions | ||

| Solvent | Acetone, DMF, Acetonitrile | [10] |

| Temperature | 50-100 °C | [7] |

| Reaction Time | 2-12 hours | [7] |

| Yield | 85-98% | [7][10] |

Route B: Direct Synthesis from 3-Fluoro-5-(trifluoromethyl)aniline

This route offers a more streamlined approach by converting the diazonium salt of 3-fluoro-5-(trifluoromethyl)aniline directly to the anisole without isolating the phenol intermediate. This is typically achieved by performing the decomposition of the diazonium salt in methanol.[11]

Caption: Overall transformation for Route B.

Experimental Protocol: Direct Conversion of Diazonium Salt

This protocol is based on general procedures for the reaction of arenediazonium salts with alcohols.[11]

-

Diazotization:

-

Follow the same procedure as in Step 1 of Route A to generate the diazonium salt of 3-fluoro-5-(trifluoromethyl)aniline in an aqueous acidic solution at 0-5 °C.

-

-

Reaction with Methanol:

-

In a separate reaction vessel, place a large excess of methanol.

-

Slowly and carefully add the cold diazonium salt solution to the methanol. The reaction can be exothermic, so the addition rate and temperature should be monitored.

-

Gently warm the mixture to facilitate the decomposition of the diazonium salt and the formation of the anisole. The reaction temperature can range from room temperature to the reflux temperature of methanol (65 °C). The evolution of nitrogen gas will be observed.

-

Monitor the reaction by TLC or GC until the diazonium salt is consumed.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Remove the bulk of the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude this compound by column chromatography or vacuum distillation.

-

Quantitative Data Summary for Route B

Yields for the direct conversion of diazonium salts to aryl ethers can be variable and are often lower than the two-step approach.[11]

| Parameter | Typical Value/Range | Reference |

| Reactants | ||

| 3-Fluoro-5-(trifluoromethyl)aniline | 1.0 eq | - |

| Acid (e.g., H₂SO₄) | 2-4 eq | [4] |

| Sodium Nitrite | 1.0-1.2 eq | [4] |

| Methanol | Large excess (solvent) | [11] |

| Reaction Conditions | ||

| Diazotization Temperature | 0-10 °C | [3] |

| Reaction Temperature with Methanol | 25-65 °C | [11] |

| Reaction Time | 2-8 hours | [11] |

| Yield | 40-70% | [11] |

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the key experimental procedures.

Caption: Workflow for Diazotization.

Caption: Workflow for Williamson Ether Synthesis.

Conclusion

This technical guide has outlined two primary and effective synthetic routes for the preparation of this compound, a key building block in modern chemical research. Route A, a two-step process involving the formation and subsequent methylation of 3-fluoro-5-(trifluoromethyl)phenol, is presented as a highly reliable and generally high-yielding approach. Route B offers a more direct conversion from the corresponding aniline via its diazonium salt, which can be advantageous in certain contexts despite potentially lower yields. The provided experimental protocols, quantitative data summaries, and workflow diagrams are intended to serve as a valuable resource for researchers in the practical synthesis of this important molecule. Careful consideration of the reaction conditions and safety precautions, particularly when handling hazardous reagents, is paramount for successful and safe execution.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 9. iris.unive.it [iris.unive.it]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

Reaction mechanism of fluorinated anisole formation

An In-depth Technical Guide to the Reaction Mechanisms of Fluorinated Anisole Formation

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into aromatic scaffolds, particularly the anisole moiety, is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorinated anisoles serve as critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals, where the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the principal reaction mechanisms for the formation of fluorinated anisoles. It details the mechanistic underpinnings of key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (SEAr), and modern C-H activation methodologies. For each pathway, this document presents detailed reaction mechanisms, experimental protocols, and quantitative data to equip researchers and development professionals with the foundational knowledge required for the effective synthesis and application of these valuable compounds.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a prevalent and versatile method for synthesizing fluorinated anisoles.[2] The reaction typically proceeds via an addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex.[3] This pathway is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate. However, recent advances in photoredox catalysis have enabled the SNAr of unactivated and even electron-rich fluoroarenes.[4]

General Mechanism: Addition-Elimination

The classical SNAr mechanism involves two steps:

-

Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbon atom bearing the leaving group (e.g., fluoride), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).

-

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.

Fluorine is an excellent leaving group in SNAr reactions, a property that is frequently exploited in the synthesis of drug compounds.[5]

Caption: The addition-elimination pathway for SNAr reactions.

Synthesis from Polyfluoroanilines via Diazonium Salts

A notable one-pot procedure allows for the synthesis of polyfluoroanisoles starting from polyfluoroanilines.[6] This method involves diazotization of the aniline, followed by an intramolecular SNAr where a fluorine atom is displaced by methanol, and subsequent reductive removal of the diazonium group.[6] The reaction preferentially substitutes fluorine atoms that are para to the diazonium group.[6]

Caption: One-pot synthesis of fluoroanisoles from fluoroanilines.

Quantitative Data for SNAr Reactions

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| p-Bromofluorobenzene | Sodium methoxide, CuCl, DMF, heat | p-Fluoroanisole | Not specified | [7] |

| 2,3,4,5,6-Pentafluoroaniline | Diazotization, then MeOH, Cu powder, 20°C, 30 min | 2,3,5,6-Tetrafluoroanisole | 78 | [6] |

| 2,3,4,5-Tetrafluoroaniline | Diazotization, then MeOH, Cu powder, 20°C, 30 min | 2,3,5-Trifluoroanisole | 68 | [6] |

| 2,4,5-Trifluoroaniline | Diazotization, then MeOH, Cu powder, 20°C, 2 h | 3,4-Difluoroanisole | 60 | [6] |

| 2,6-Difluoroaniline | Diazotization, then MeOH, Cu powder, 20°C, 2 h | 3-Fluoroanisole | 56 | [6] |

Experimental Protocol: Synthesis of p-Fluoroanisole

This protocol is adapted from a method for preparing p-fluoroanisole from p-bromofluorobenzene.[7]

-

Reactor Setup: Charge a reactor with p-bromofluorobenzene, the solvent dimethylformamide (DMF), liquid sodium methoxide, and a catalyst (cuprous chloride or cuprous bromide).

-

Reaction: Heat the reaction system while stirring. The reaction to generate p-fluoroanisole proceeds during the heating period. Maintain the reaction for 10 to 16 hours.

-

Catalyst Removal: After the reaction is complete, filter the reaction mixture to remove the solid catalyst, yielding a liquid mixture.

-

Separation: Add the liquid filtrate to a distillation flask equipped with a water separator. Add distilled water or steam to the flask.

-

Distillation: Heat the flask. Methanol will distill off first. Continue heating until p-fluoroanisole and water co-distill azeotropically.

-

Collection: Collect the lower organic phase (p-fluoroanisole) from the water separator, allowing the aqueous phase to flow back into the distillation flask.

-

Purification: Feed the collected organic phase into a rectification device to obtain the finished p-fluoroanisole product.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic fluorination of anisole is a direct method to introduce a fluorine atom onto the aromatic ring.[8] This approach utilizes an electrophilic fluorine source ("F⁺" equivalent) that attacks the electron-rich anisole ring. The mechanism is a typical electrophilic aromatic substitution proceeding through a Wheland-type intermediate (also known as an arenium ion or sigma complex).[9]

General Mechanism

-

Formation of the Sigma Complex: The π-electrons of the anisole ring attack the electrophilic fluorine reagent (e.g., Selectfluor, NFSI), forming a resonance-stabilized carbocation intermediate (sigma complex). This step is typically rate-determining.[9]

-

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the fluorinated anisole product. Small kinetic isotope effects suggest this deprotonation step is not rate-limiting.[9]

The precise mechanism of fluorine transfer from N-F reagents is a subject of debate, with evidence supporting both a direct SN2-like attack by the arene on the fluorine atom and a single-electron transfer (SET) pathway.[10][11]

Caption: Electrophilic aromatic substitution pathway for anisole fluorination.

Common Electrophilic Fluorinating Reagents

A variety of N-F reagents have been developed for electrophilic fluorination, offering a range of reactivity and handling characteristics.[8]

-

Selectfluor® (F-TEDA-BF₄): A highly versatile and stable cationic reagent, widely used in both academic and industrial settings.[12]

-

N-Fluorobenzenesulfonimide (NFSI): A neutral and effective reagent, though sometimes requiring higher temperatures for less activated substrates.[8]

-

N-Fluoro-o-benzenedisulfonimide (NFOBS): Another effective neutral reagent.[10]

Quantitative Data for Electrophilic Fluorination

| Substrate | Reagent | Conditions | Yield (%) | Product(s) | Reference |

| Anisole | N-F reagent 11-2 | Excess substrate | 98 | Fluoroanisoles (isomer mix) | [8] |

| Anisole | NFSI | Neat, high temperature | Not specified | Fluoroanisoles | [8] |

| Anisole | N-Fluoropyridinium salts | Mild conditions | High | Fluoroanisoles | [8] |

| Anisole | Triflic acid (additive), 18-2h | 1 equiv TfOH, <1 h | Not specified | Fluoroanisoles | [8] |

Experimental Protocol: Ring-Opening Fluorination of Isoxazoles

While not a direct fluorination of anisole, this protocol demonstrates the use of Selectfluor in a reaction that generates a fluorinated carbonyl compound, showcasing a typical setup for electrophilic fluorination.[13][14]

-

Reaction Setup: To a solution of the C3-unsubstituted isoxazole (1.0 equiv) in acetonitrile (0.2 M), add Selectfluor® (1.0 equiv).

-

Heating: Stir the reaction mixture at 80 °C for 24 hours. In most cases, no additional catalyst or additive is required.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction, and perform a standard aqueous workup.

-

Purification: Purify the crude product by column chromatography to yield the α-fluorinated carbonyl compound.

C-H Bond Fluorination

Direct fluorination of C-H bonds is a highly desirable and atom-economical strategy.[15] These methods avoid the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium and copper, has enabled the site-selective fluorination of arene C-H bonds, often using a directing group to control regioselectivity.[15][16]

Mechanism: Copper-Catalyzed C-H Fluorination

While the exact mechanism can be complex and substrate-dependent, a plausible pathway for copper-catalyzed C-H fluorination involves:

-

C-H Activation: The directing group on the substrate coordinates to the copper catalyst, leading to the activation and cleavage of a specific C-H bond, forming a copper-aryl intermediate.

-

Oxidation & Fluorination: The copper intermediate is oxidized (e.g., to Cu(III)), and subsequent reductive elimination of a C-F bond yields the fluorinated product and regenerates a lower-valent copper species.[16]

References

- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]

- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of 3-Fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)anisole, also known by its IUPAC name 1-fluoro-3-methoxy-5-(trifluoromethyl)benzene, is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the anisole core imparts unique electronic properties and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This document provides a concise technical overview of its molecular structure, physicochemical properties, and a generalized synthetic approach.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a methoxy group, a fluorine atom, and a trifluoromethyl group at positions 1, 3, and 5, respectively.

Molecular Formula: C₈H₆F₄O[1]

Canonical SMILES: COC1=CC(=CC(=C1)F)C(F)(F)F

CAS Number: 261951-79-5

Physicochemical Data

The following table summarizes the key quantitative data for this compound. Please note that some of these properties are predicted values.

| Property | Value | Source |

| Molecular Weight | 194.13 g/mol | [1] |

| Boiling Point | 146.3 ± 40.0 °C | Predicted |

| Density | 1.284 ± 0.06 g/cm³ | Predicted |

| Flash Point | 52 °C (126 °F) | |

| Refractive Index | 1.430 |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, generated from its canonical SMILES representation.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 3-Fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 3-Fluoro-5-(trifluoromethyl)anisole (CAS No. 261951-79-5), a fluorinated organic compound utilized in laboratory and industrial research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H6F4O |

| Boiling Point | 146.3±40.0 °C (Predicted)[1][2] |

| Density | 1.284±0.06 g/cm³ (Predicted)[1][2] |

| Flash Point | 52 °C (126 °F)[1][2] |

| Refractive Index | 1.4300[1][3] |

| Appearance | Clear, light yellow/green liquid[3] |

| Storage Temperature | Room Temperature, sealed in dry conditions[1][2] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively detailed in the provided search results, information on similar compounds suggests that it should be handled with care. The primary hazards are associated with its flammability and potential for irritation.

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[4]

-

Skin Contact: May cause skin irritation and dermatitis.[4]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[4]

-

Inhalation: Vapors may cause dizziness or suffocation and potential respiratory tract irritation.[4]

Hazard Classifications for Structurally Similar Compounds:

-

Flammable Liquid: Similar compounds are classified as flammable liquids.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7]

Experimental Protocols and Handling Procedures

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| Body Part | Personal Protective Equipment | Specifications and Standards |

| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet standards such as EN 374 (Europe) or ASTM F739 (US). Inspect gloves for any signs of degradation before use.[8] |

| Eyes/Face | Safety goggles and face shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[4] A flame-retardant and antistatic protective clothing is recommended when handling larger quantities.[9] |

| Respiratory | Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4] Use is recommended when vapors or aerosols are generated.[9] |

General Handling Procedures

-

Wash hands thoroughly after handling.[4]

-

Use in a well-ventilated area.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Ground and bond containers when transferring material to prevent static discharge.[4]

-

Use spark-proof tools and explosion-proof equipment.[4]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Keep containers tightly closed when not in use.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Avoid ingestion and inhalation.[4]

Storage

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

-

Store in a tightly closed container.[4]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

-

The designated storage area should be a "flammables-area".[4]

-

Keep away from sources of ignition.[4]

-

Protect containers from physical damage and check regularly for leaks.[6]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. Do NOT use mouth-to-mouth resuscitation.[4] |

Fire Fighting Measures

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[4]

-

Specific Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back.[4] During a fire, irritating and highly toxic gases may be generated.[4] Containers may explode in the heat of a fire.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3.1.[4]

-

Environmental Precautions: Prevent spillage from entering drains or waterways.[6]

-

Cleanup Procedures:

Visualized Workflows and Relationships

The following diagrams illustrate key decision-making processes and logical flows for the safe management of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making process for first aid response to chemical exposure.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen fluoride.[10]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide comprehensive information for the safe handling of this compound. It is imperative that all personnel handling this chemical are thoroughly trained in these procedures and have access to the necessary safety equipment. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. This compound CAS#: 261951-79-5 [amp.chemicalbook.com]

- 2. This compound CAS#: 261951-79-5 [m.chemicalbook.com]

- 3. This compound | 261951-79-5 [amp.chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 3-(Trifluoromethyl)anisole | C8H7F3O | CID 96691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 2-Fluoro-5-(trifluoromethyl)anisole | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Material Safety Data Sheet for 3-Fluoro-5-(trifluoromethyl)anisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available data. A complete, official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-Fluoro-5-(trifluoromethyl)anisole was not publicly available at the time of writing. Therefore, this guide supplements known data for the compound with general safety principles for structurally similar chemicals. All personnel handling this chemical should exercise caution and adhere to established laboratory safety protocols.

Chemical Identification and Physical Properties

This section outlines the fundamental chemical identifiers and physical characteristics of this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 261951-79-5 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Physical State | Liquid |

| Boiling Point | 146.3 ± 40.0 °C (Predicted)[1] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | 52 °C (126 °F)[1] |

| Storage Temperature | Room Temperature, sealed in a dry environment[1] |

Hazard Identification and Toxicological Profile

Due to the lack of a specific SDS, the following hazard classifications are based on the properties of similar aromatic, fluorinated compounds. The toxicological properties of this compound have not been fully investigated.

| Hazard Category | Description |

| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air. |

| Acute Toxicity (Oral) | May be harmful if swallowed. |

| Acute Toxicity (Dermal) | May be harmful in contact with skin. |

| Acute Toxicity (Inhalation) | May be harmful if inhaled. Vapors may cause respiratory tract irritation. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Reproductive Toxicity | No data available. |

Experimental Protocols: Handling, Storage, and First Aid

The following protocols are general best practices for handling flammable and potentially hazardous aromatic compounds in a research setting.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Workflow for Chemical Spill Response

The following diagram outlines a general workflow for responding to a chemical spill in a laboratory setting. This should be adapted to the specific conditions and available equipment at your facility.

Caption: General workflow for responding to a chemical spill.

This guide provides a summary of the available safety information for this compound and general safety protocols. Researchers should always consult multiple sources and use their professional judgment when handling this and any other chemical.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is a paramount objective. Among the vast arsenal of chemical moieties available to medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful and versatile tool. Its incorporation into drug candidates can profoundly influence a molecule's physicochemical and biological properties, often leading to significant improvements in efficacy, metabolic stability, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The trifluoromethyl group is a bioisostere often used to replace a methyl group or a hydrogen atom.[3][4] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond are central to its utility.[3][5] The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[3][6] This resistance to metabolism can lead to a longer drug half-life and improved bioavailability.[3][6] Furthermore, the lipophilicity conferred by the CF₃ group can enhance a drug's ability to cross cell membranes.[6][7]

Physicochemical Properties and Their Impact

The introduction of a trifluoromethyl group into a molecule imparts a unique combination of properties that can be strategically leveraged in drug design.

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that is crucial for enhancing the membrane permeability of drug candidates.[5][6] This increased lipophilicity can improve a drug's absorption and distribution within the body.[1] The Hansch-Fujita π constant, a measure of lipophilicity, for the CF₃ group is +0.88.[8][9] However, the impact of trifluorination on lipophilicity can be position-dependent. For instance, in aliphatic alcohols, trifluorination strongly enhances lipophilicity only when the trifluoromethyl group is in the alpha-position.[10]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making the CF₃ group resistant to metabolic degradation by enzymes.[5][9] This "metabolic switching" can effectively block a known or suspected site of metabolism, particularly oxidative metabolism.[3] This leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][3]

Electronic Effects and pKa Modulation

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[5][8] This property can significantly influence the electronic distribution within a molecule, impacting its reactivity, binding affinities, and acidity (pKa).[4][5] The electron-withdrawing effect can lower the pKa of nearby acidic protons, making the compound more acidic.[5] Conversely, it can also lower the basicity of compounds.[4]

Quantitative Data Summary